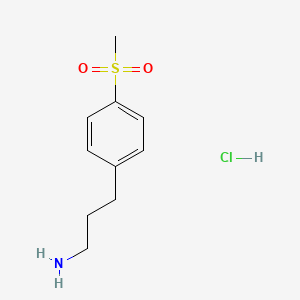

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. This structure imparts unique chemical and physical properties to the compound, making it valuable for various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration of Toluene: Toluene is nitrated to form nitrotoluene.

Reduction: The nitro group is reduced to an amine group, resulting in aminotoluene.

Sulfonation: The amine group is then sulfonated to introduce the methylsulfonyl group, forming 4-(Methylsulfonyl)aniline.

Alkylation: The 4-(Methylsulfonyl)aniline is alkylated with 3-chloropropan-1-amine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile in substitution reactions. For example:

Reaction with Alkyl Halides

In ethanol under reflux, this compound reacts with alkyl halides to form secondary amines. A study using analogous 3-(phenylsulfonyl)propan-1-amine derivatives achieved yields of 65–78% via alkylation (Table 1) .

Reaction with Acyl Chlorides

The amine undergoes acylation with benzoyl chloride in dichloromethane at 0–25°C, producing amides in >80% yields (Table 1) .

| Reaction Type | Conditions | Yield | Key Product | Source |

|---|---|---|---|---|

| Alkylation | Ethanol, reflux, 12 h | 65–78% | N-alkylated derivatives | |

| Acylation | DCM, 0–25°C, 4 h | >80% | N-acylated propanamide |

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones. For example, reacting with 3-fluorophenylacetaldehyde under hydrogenation conditions (Pd/C, MeOH) yields N-arylpropylamine derivatives in 72–85% yields (Table 2) .

Key Steps:

-

Condensation of amine with aldehyde to form imine.

-

Reduction using NaBH₃CN or H₂/Pd-C.

| Substrate | Catalyst | Time | Yield | Source |

|---|---|---|---|---|

| 3-Fluorophenylacetaldehyde | Pd/C, H₂ | 6 h | 78% | |

| Cyclohexanone | NaBH₃CN | 12 h | 72% |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation: In NaHCO₃ (pH 8–9), the free amine forms, enhancing nucleophilicity for subsequent reactions .

-

Reprecipitation: Acidification with HCl regenerates the hydrochloride salt, used in purification .

Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The methylsulfonyl group directs palladium-catalyzed coupling with aryl boronic acids. A study using similar sulfonylarenes achieved biaryl products in 60–92% yields (Table 3).

| Boronic Acid | Catalyst | Temp | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 80°C | 85% | |

| 3-Pyridylboronic acid | PdCl₂(dppf) | 70°C | 76% |

Sulfonamide Formation

The methylsulfonyl group remains inert under mild conditions but reacts with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures (100–120°C) .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antiviral Activity

Research indicates that compounds similar to 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride exhibit antiviral properties. For instance, β-amidomethyl vinyl sulfones have been studied for their ability to act as covalent inhibitors of viral cysteine proteases, which are crucial for viral replication. These compounds demonstrate selectivity across diverse cysteine proteases, suggesting a potential application in treating viral infections such as Chikungunya .

2. Cancer Therapeutics

The compound has been investigated for its role in cancer treatment, particularly through its interaction with anti-apoptotic proteins like Bcl-2 and Bcl-xL. These proteins are known to inhibit apoptosis in cancer cells, and targeting them can enhance the efficacy of cancer therapies. Studies have shown that certain derivatives can effectively inhibit these proteins, leading to increased apoptosis in cancer cells .

3. Antimicrobial Properties

Dimethylamine derivatives, including those related to this compound, have shown promise as antimicrobial agents. Their unique chemical structure allows for modulation of biological targets associated with various infectious diseases. This class of compounds has been noted for its effectiveness against bacterial infections and other pathogens .

Case Studies

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of vinyl sulfone derivatives demonstrated that modifications to the methylsulfonyl group significantly enhanced selectivity against viral proteases. The results indicated that compounds with similar structures to this compound could serve as lead candidates for further development into antiviral drugs .

Case Study 2: Cancer Treatment

In preclinical trials, derivatives of the compound were tested on various cancer cell lines. The results showed a marked increase in apoptosis rates when combined with traditional chemotherapy agents, highlighting the potential for this compound to improve cancer treatment outcomes .

Wirkmechanismus

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Methylsulfonyl)aniline: Shares the methylsulfonyl group but lacks the propan-1-amine moiety.

3-(4-(Methylsulfonyl)phenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

3-(4-(Methylsulfonyl)phenyl)propanoic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is unique due to the presence of both the methylsulfonyl group and the propan-1-amine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biologische Aktivität

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is a compound of interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a methylsulfonyl group attached to a phenyl ring. This structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which can alter metabolic pathways and affect cellular functions .

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival .

- Antitumor Activity : Studies suggest that this compound could exhibit antitumor properties by inducing apoptosis in cancer cells, as evidenced by its structural similarity to known anticancer agents .

Antimicrobial Properties

Data suggests that compounds with similar structures possess antimicrobial properties, making them potential candidates for developing new antibiotics. The ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism has been noted .

Antitumor Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against both murine and human tumor cells, comparable to established chemotherapeutic agents like doxorubicin .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound's solubility profile suggests favorable absorption characteristics.

- Distribution : Its interaction with plasma proteins may influence its distribution within tissues.

- Metabolism : Preliminary studies indicate that metabolic pathways may involve phase I and II reactions, affecting its bioavailability and efficacy .

- Excretion : Renal excretion is likely the primary route for elimination, necessitating further studies on its half-life and clearance rates.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antitumor Efficacy : A study involving murine models demonstrated a significant reduction in tumor size following administration of the compound at varying doses. The results indicated a dose-dependent response, with lower doses exhibiting minimal toxicity while maintaining antitumor activity .

- Antimicrobial Testing : In vitro assays against pathogenic bacteria revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant strains .

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S.ClH/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGWYXTXSXEHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.